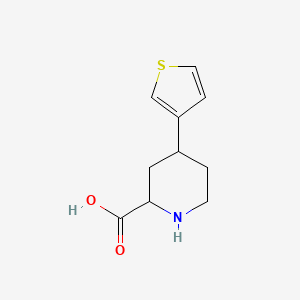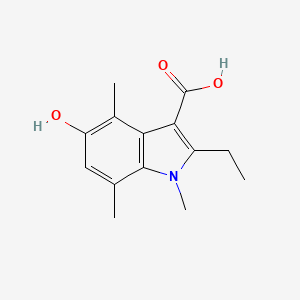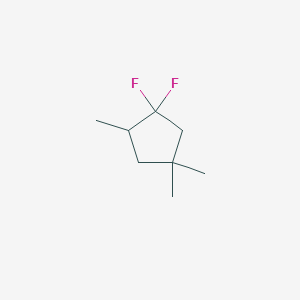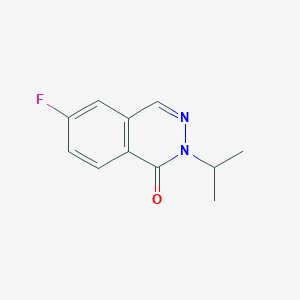![molecular formula C13H24O2 B13221251 [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol: is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decan-2-yl core, which is substituted with a propan-2-yl group and a methanol group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Propan-2-yl)-1-oxaspiro[4One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, can be incorporated into the industrial production process.
Chemical Reactions Analysis
Types of Reactions
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The propan-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids in unique ways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may impart specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins and enzymes, modulating their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing its binding affinity. Additionally, the propan-2-yl group can interact with hydrophobic regions of the target molecules, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
- N-(4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)-2-(4-methylphenoxy)acetamide
- Spiro[5.5]undecane derivatives
Uniqueness
Compared to similar compounds, [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is unique due to the presence of the propan-2-yl group and the methanol group. These substituents impart specific chemical and physical properties that can influence its reactivity and interactions with other molecules. The spirocyclic structure also contributes to its uniqueness, providing a rigid and well-defined framework that can be exploited in various applications.
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(8-propan-2-yl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-10(2)11-3-6-13(7-4-11)8-5-12(9-14)15-13/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
LECALYFOQSRBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)CCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)


![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)




![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)


![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
